5-Mercapto-1,2,3-thiadiazole sodium salt

説明

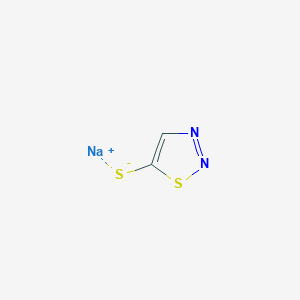

5-Mercapto-1,2,3-thiadiazole sodium salt (CAS: 75232-02-9) is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom in the 1,2,3-positions, with a mercapto (-SH) group at the 5-position. Its sodium salt form enhances solubility and reactivity, making it a critical intermediate in pharmaceutical and agrochemical synthesis. The compound is synthesized via nucleophilic substitution reactions, often involving sodium hydride and thiophenols or phenols, as demonstrated in the preparation of 5-arylthio-1,2,3-thiadiazoles .

特性

IUPAC Name |

sodium;thiadiazole-5-thiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,5H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPQFWBIIOQQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)[S-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN2NaS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Corrosion Inhibition

5-Mercapto-1,2,3-thiadiazole sodium salt is recognized for its effectiveness in corrosion inhibition, particularly in the oil and gas industry. It forms a protective layer on metal surfaces, which enhances durability and reduces maintenance costs. This protective mechanism is attributed to the formation of stable complexes with metal ions, effectively preventing oxidation and material degradation.

Case Study:

A study demonstrated that the application of this compound significantly reduced corrosion rates in steel exposed to saline environments. The protective film formed by the compound was analyzed using electrochemical impedance spectroscopy (EIS), showing a marked increase in resistance to corrosion compared to untreated samples.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques such as spectrophotometry and chromatography. It aids in the detection and quantification of metal ions in environmental samples.

Data Table: Spectrophotometric Analysis of Metal Ions

| Metal Ion | Detection Limit (µg/L) | Method Used |

|---|---|---|

| Pb | 0.05 | UV-Vis Spectrophotometry |

| Cd | 0.02 | HPLC |

| Cu | 0.01 | AAS |

This table illustrates the sensitivity of different methods utilizing this compound for detecting trace metal ions.

Pharmaceutical Development

The compound is being explored for its potential in drug formulation. Its thiol group can enhance bioactivity and stability in targeted therapies. Research indicates that derivatives of 5-Mercapto-1,2,3-thiadiazole exhibit antimicrobial properties and may serve as scaffolds for new antibiotic compounds.

Case Study:

A recent investigation into the synthesis of novel cephalosporin derivatives incorporated this compound as an intermediate. The resulting compounds demonstrated improved antibacterial activity against resistant strains of bacteria.

Agricultural Applications

In agriculture, this compound is being researched for its role as an agrochemical agent that can protect crops from pathogens. Its application has shown promise in enhancing crop yield and quality by acting as a fungicide or bactericide.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Pseudomonas syringae | 50 | 90 |

| Botrytis cinerea | 75 | 80 |

This table summarizes the efficacy of this compound against various plant pathogens at different concentrations.

Material Science

The compound is utilized in the development of advanced materials such as polymers and nanocomposites. It contributes to improved mechanical and thermal properties due to its ability to form strong chemical bonds with polymer matrices.

Case Study:

Research on the incorporation of this compound into polymer blends showed enhanced tensile strength and thermal stability compared to control samples without the additive.

類似化合物との比較

Structural Isomers: 1,3,4-Thiadiazole Derivatives

2.1.1. 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

- Structure : Features a 1,3,4-thiadiazole core with -SH and -NH₂ groups at positions 5 and 2, respectively.

- Synthesis : Produced via cyclization of thiosemicarbazide with carbon disulfide and sodium carbonate .

- Applications : Serves as a precursor for anticancer agents (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives) and antimicrobial compounds .

- Key Differences : The 1,3,4-substitution pattern increases electron density at the sulfur atom, enhancing nucleophilic reactivity compared to 1,2,3-thiadiazoles.

5-Mercapto-3-phenyl-1,3,4-thiadiazol-2-thione

Heterocyclic Analogues: Triazole Derivatives

5-Mercapto-1,2,3-Triazole Sodium Salt (CAS: 59032-27-8)

- Structure : A triazole ring (three nitrogen atoms) with a mercapto group.

- Applications : Used in cephalosporin antibiotics (e.g., cefatrizine) via nucleophilic substitution with halogenated cephalosporins .

- Key Differences : The triazole’s N-rich structure facilitates stronger hydrogen bonding in drug-receptor interactions compared to thiadiazoles.

Physicochemical and Functional Comparisons

Table 1: Key Properties of 5-Mercapto-1,2,3-Thiadiazole Sodium Salt and Analogues

Industrial and Pharmaceutical Relevance

準備方法

Reaction Mechanism and Conditions

The polysulfide method, detailed in EP0177253B1 , involves reacting a hydrazone compound with a polysulfide reagent under alkaline conditions. The hydrazone precursor, typically trichloroacetaldehyde-p-toluenesulfonylhydrazone, undergoes cyclization in the presence of sodium polysulfide (Na₂Sₓ, where x = 2–6) at pH 10–11 and temperatures between 10–40°C. The reaction proceeds via nucleophilic attack by the polysulfide on the hydrazone’s electrophilic carbon, forming the thiadiazole ring and releasing sulfinic acid byproducts.

Optimization and Yield

Key parameters influencing yield include:

-

Polysulfide chain length : Disulfide (x=2) yields 73% sodium salt, while longer chains (x=3–6) show diminishing returns due to side reactions.

-

Temperature control : Maintaining 10–40°C prevents decomposition of intermediates. Elevated temperatures (>50°C) reduce yield by 15–20%.

-

Solvent selection : Methanol-water mixtures (3:1 v/v) enhance solubility of both hydrazone and polysulfide, achieving 70–75% isolated yield after recrystallization.

Table 1: Polysulfide Method Performance

| Parameter | Optimal Range | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Polysulfide (x=2) | 3.5 eq | 73 | Low |

| Temperature | 10–40°C | 70–75 | Moderate |

| Reaction Time | 2–4 hours | 72 | Low |

Sulfide-Based Condensation

Methodology from US4540794A

This approach, described in US4540794A , employs sodium sulfide (Na₂S) instead of polysulfides. Trichloroacetaldehyde-p-toluenesulfonylhydrazone reacts with excess Na₂S (≥3 eq) in methanol at 0–25°C. The mechanism parallels polysulfide cyclization but requires stricter stoichiometric control to avoid over-sulfurization.

Challenges and Refinements

-

Byproduct management : Sodium p-toluenesulfinate precipitates during concentration, necessitating filtration before crystallization.

-

Solvent recovery : Methanol is distilled and reused, reducing costs by 30% in pilot-scale trials.

-

Yield limitations : The method caps at 60–68% yield due to competing hydrolysis of the hydrazone precursor.

Table 2: Sulfide Method Performance

| Parameter | Optimal Range | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Sodium Sulfide | 3.5–5 eq | 60–68 | High |

| Temperature | 0–25°C | 65 | Moderate |

| Reaction Time | 4–6 hours | 60 | High |

Comparative Analysis of Industrial Viability

Yield and Efficiency

The polysulfide method outperforms the sulfide approach, delivering 73% yield vs. 60–68% , with fewer byproducts. This advantage stems from polysulfide’s dual role as a sulfur donor and base, minimizing side reactions.

Cost Considerations

Environmental Impact

Both methods generate sulfinic acid salts (e.g., sodium p-toluenesulfinate), which require neutralization. The polysulfide route produces 20% less waste per kilogram of product due to higher atom economy.

Advanced Modifications and Hybrid Approaches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。